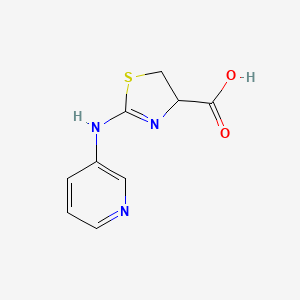
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- is a heterocyclic compound that contains both thiazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- typically involves the reaction of thiazole derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-aminothiazole with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
類似化合物との比較
Similar Compounds
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-methyl-
- 4-Thiazolecarboxylic acid, 4,5-dihydro-2-(6-phosphonooxy-2-benzothiazolyl)-
Uniqueness
4-Thiazolecarboxylic acid, 4,5-dihydro-2-(3-pyridinylamino)- is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields of research.
特性
CAS番号 |
57023-19-5 |
|---|---|
分子式 |
C9H9N3O2S |
分子量 |
223.25 g/mol |
IUPAC名 |
2-(pyridin-3-ylamino)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-4,7H,5H2,(H,11,12)(H,13,14) |
InChIキー |
ICNWDUIROINYHF-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(S1)NC2=CN=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



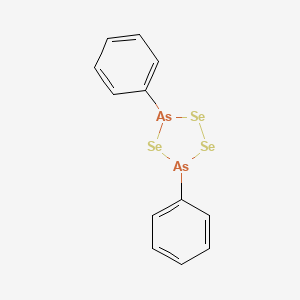
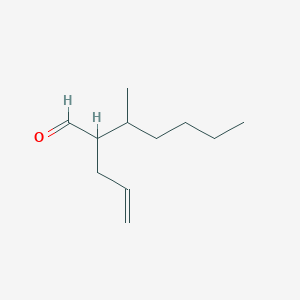

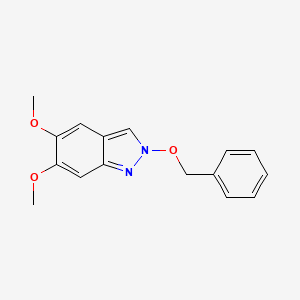
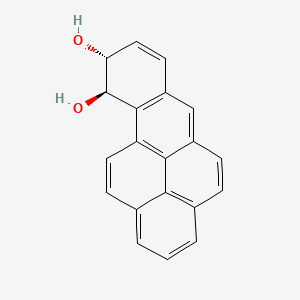

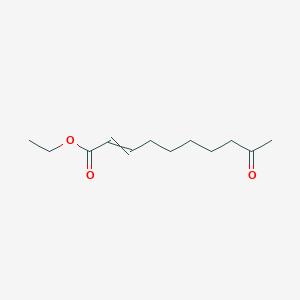


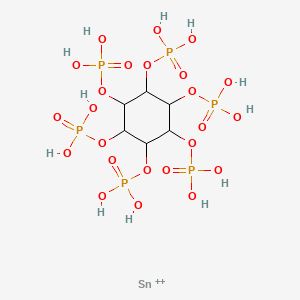

![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)

